3-Amino-5-methyl-hexan-2-one

Aminopeptidase N inhibition Enzyme kinetics Negative control compound

3-Amino-5-methyl-hexan-2-one (CAS 5440-24-4, commonly supplied as the hydrochloride salt; free base CAS 40513-34-6) is a chiral β-aminoketone (C₇H₁₅NO, MW 129.20 free base; C₇H₁₆ClNO, MW 165.66 HCl salt) classified as a Mannich base. The compound features a stereogenic center at the C3 position, with both (S)- (CAS 114416-27-2) and (R)-enantiomers described.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 5440-24-4
Cat. No. B13997000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methyl-hexan-2-one
CAS5440-24-4
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-5(2)4-7(8)6(3)9;/h5,7H,4,8H2,1-3H3;1H
InChIKeySUACQQMTWXXZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methyl-hexan-2-one (CAS 5440-24-4) – Compound Identity, Class, and Baseline Characteristics for Procurement


3-Amino-5-methyl-hexan-2-one (CAS 5440-24-4, commonly supplied as the hydrochloride salt; free base CAS 40513-34-6) is a chiral β-aminoketone (C₇H₁₅NO, MW 129.20 free base; C₇H₁₆ClNO, MW 165.66 HCl salt) classified as a Mannich base . The compound features a stereogenic center at the C3 position, with both (S)- (CAS 114416-27-2) and (R)-enantiomers described . It has been evaluated as a weak inhibitor of aminopeptidase N (APN/CD13, microsomal aminopeptidase) with a Ki of 430,000 nM, and as a non-binder or extremely weak binder of aminopeptidase B (Ki > 1,000,000 nM) and aspartyl aminopeptidase (Ki > 600,000 nM) in the foundational study by Ocain and Rich (J. Med. Chem. 1992) [1][2]. The compound also appears as a validated ligand fragment (LEM) in the Protein Data Bank (PDB 2ZKS, granzyme M) and as a substructure within a renin inhibitor complex (PDB 5ER1), confirming its structural relevance in protease-targeted medicinal chemistry [3].

Why Generic Substitution of 3-Amino-5-methyl-hexan-2-one Fails: Stereochemical, Salt-Form, and Binding-Profile Considerations


Simple substitution of 3-amino-5-methyl-hexan-2-one (CAS 5440-24-4) with a generic β-aminoketone or an achiral analog is not scientifically justifiable for three reasons. First, the compound possesses a defined chiral center at C3; the (S)- and (R)-enantiomers are distinct chemical entities with separate CAS numbers and potentially divergent biological recognition profiles . Second, the CAS 5440-24-4 designation refers specifically to the hydrochloride salt form (C₇H₁₆ClNO, MW 165.66), which differs from the free base (CAS 40513-34-6, C₇H₁₅NO, MW 129.20) in solubility, stability, and handling characteristics — substituting one form for the other without adjustment introduces uncontrolled variability in experimental or process conditions . Third, the compound's quantitatively characterized (though weak) binding profile against aminopeptidase N (Ki = 430,000 nM), aminopeptidase B (Ki > 1,000,000 nM), and aspartyl aminopeptidase (Ki > 600,000 nM) makes it uniquely suited as a defined negative control or weak-binder reference standard in aminopeptidase inhibitor screening — a role that cannot be assumed by a structurally related but pharmacologically uncharacterized analog [1][2].

Quantitative Differentiation Evidence: 3-Amino-5-methyl-hexan-2-one vs. Closest Analogs and In-Class Candidates


Aminopeptidase N (APN/CD13) Binding Affinity: 3-Amino-5-methyl-hexan-2-one vs. Bestatin and Alpha-Keto Amide Lead

In the foundational aminopeptidase inhibitor study by Ocain and Rich (J. Med. Chem. 1992), the (S)-enantiomer of 3-amino-5-methyl-hexan-2-one (BDBM50008429) was tested for binding affinity against human aminopeptidase N (APN, microsomal aminopeptidase) and yielded a Ki of 430,000 nM (430 μM) [1][2]. This represents an approximately 25-fold weaker affinity compared to bestatin (ubenimex), a well-characterized natural product aminopeptidase inhibitor, which inhibits APN with an IC₅₀ of 16.9 μM (16,900 nM) [3]. Compared to the alpha-keto amide lead compound (Phe-Leu analogue 2) from the same study, which exhibited a Ki of 2.5 μM (2,500 nM) for microsomal aminopeptidase, 3-amino-5-methyl-hexan-2-one is approximately 172-fold less potent [1]. Against aminopeptidase B (arginyl aminopeptidase), the compound showed Ki > 1,000,000 nM (>1 mM), and against aspartyl aminopeptidase Ki > 600,000 nM, confirming its profile as a consistently weak binder across the aminopeptidase family [2][4].

Aminopeptidase N inhibition Enzyme kinetics Negative control compound

Stereochemical Identity: (S)- vs. (R)-Enantiomer Differentiation and Chiral Purity Requirements

3-Amino-5-methyl-hexan-2-one possesses a single stereogenic center at C3, giving rise to two enantiomers: (S)-3-amino-5-methylhexan-2-one (CAS 114416-27-2) and (R)-3-amino-5-methylhexan-2-one, each with distinct CAS registry numbers and physicochemical identities . The (S)-enantiomer (also designated LEM in the PDB) is the stereoisomer specifically characterized in the aminopeptidase binding studies and observed in PDB entry 2ZKS (granzyme M complex) [1]. CAS 5440-24-4 is typically supplied as the racemic mixture or as the hydrochloride salt without stereochemical specification . In contrast, the (S)-enantiomer (CAS 114416-27-2) and the (R)-enantiomer are available as single-enantiomer products. For applications requiring defined stereochemistry — such as chiral building block incorporation into enantiomerically pure drug candidates or stereospecific SAR studies — the racemic CAS 5440-24-4 cannot substitute for a single enantiomer, as biological recognition at protease active sites is inherently stereospecific.

Chiral resolution Enantiomeric purity Stereoselective synthesis

Salt Form Identity: Hydrochloride Salt (CAS 5440-24-4) vs. Free Base (CAS 40513-34-6) – Physicochemical and Handling Differentiation

CAS 5440-24-4 specifically designates the hydrochloride salt of 3-amino-5-methyl-hexan-2-one (C₇H₁₆ClNO, MW 165.66), which is distinct from the free base form (CAS 40513-34-6, C₇H₁₅NO, MW 129.20) . The HCl salt form confers increased aqueous solubility and solid-state stability compared to the free base, which is characteristic of amine hydrochloride salts generally . The computed physicochemical properties for the free base include a boiling point of 174.2 ± 23.0 °C at 760 mmHg, density of 0.887 ± 0.1 g/cm³, exactly one hydrogen bond donor (primary amine NH₂), two hydrogen bond acceptors (ketone C=O and amine N), and three rotatable bonds . The hydrochloride salt (CAS 5440-24-4) has an isotopically adjusted molecular weight of 165.09 g/mol and features two hydrogen bond donors (accounting for the protonated amine) . Suppliers typically offer the hydrochloride form at ≥95% purity .

Salt form selection Solubility Chemical stability

PDB Structural Biology Validation: 3-Amino-5-methyl-hexan-2-one as a Crystallographically Observed Ligand Fragment

The (S)-enantiomer of 3-amino-5-methyl-hexan-2-one (designated LEM) has been crystallographically observed in complex with human granzyme M (PDB 2ZKS, resolution 2.7 Å), a serine protease involved in NK cell-mediated apoptosis [1]. Additionally, the 3-amino-5-methyl-2-oxohexyl fragment appears as a key substructure within a tripeptidic renin inhibitor (methyl N-[(3R)-3-amino-5-methyl-2-oxohexyl]-L-valyl-L-isoleucyl-L-phenylalaninate) co-crystallized with an aspartic proteinase in PDB entry 5ER1 [2]. This dual appearance — both as a standalone ligand (2ZKS) and as a core recognition element within a larger inhibitor (5ER1) — provides direct structural validation of the β-aminoketone scaffold's ability to engage protease active sites. Most in-class β-aminoketone building blocks lack PDB-validated binding modes, making the availability of crystallographic data a differentiating feature for structure-based drug design campaigns [3].

Protein Data Bank Fragment-based drug design Protease ligand

Optimal Procurement and Application Scenarios for 3-Amino-5-methyl-hexan-2-one (CAS 5440-24-4)


Negative Control / Weak Binder Reference Standard in Aminopeptidase Inhibitor Screening

The quantitatively defined weak-binding profile of (3S)-3-amino-5-methyl-hexan-2-one (Ki = 430,000 nM for APN; Ki > 1,000,000 nM for aminopeptidase B) makes it an ideal negative control or weak-binder reference for aminopeptidase inhibitor screening campaigns. In dose-response assays alongside bestatin (APN IC₅₀ = 16.9 μM) or the alpha-keto amide lead series (Ki = 1.0–2.5 μM), this compound provides a validated low-affinity anchor point for assay window determination and Z'-factor calculation [1][2]. Its structural similarity to potent β-aminoketone-based inhibitors, combined with its dramatically reduced potency, enables meaningful SAR interpretation where loss of key binding interactions can be precisely quantified.

Chiral β-Aminoketone Building Block for Enantioselective Synthesis of Protease Inhibitors

The (S)-enantiomer (CAS 114416-27-2), validated as the PDB ligand LEM in granzyme M (PDB 2ZKS), serves as a chirally defined starting material for the synthesis of protease-targeted compounds. The β-aminoketone motif is a privileged scaffold in protease inhibitor design, as evidenced by its incorporation into renin inhibitors co-crystallized with aspartic proteinases (PDB 5ER1) [3]. For medicinal chemistry groups synthesizing enantiomerically pure candidates, procurement of the single-enantiomer form rather than the racemic CAS 5440-24-4 eliminates the need for chiral resolution steps and ensures stereochemical fidelity throughout the synthetic route.

Mannich Base Scaffold for Diversity-Oriented Synthesis and Fragment Library Construction

As a β-aminoketone Mannich base, 3-amino-5-methyl-hexan-2-one (CAS 5440-24-4, HCl salt) is accessible via the Mannich reaction from 5-methyl-2-hexanone and can serve as a versatile scaffold for diversity-oriented synthesis. The presence of both a nucleophilic primary amine and an electrophilic ketone carbonyl within the same small molecule (MW 129.20 free base, only 9 heavy atoms) enables orthogonal derivatization strategies: reductive amination at the ketone, amide coupling at the amine, or Grignard addition to the carbonyl [4]. This bifunctional reactivity, combined with its low molecular weight and favorable computed drug-likeness (3 rotatable bonds, PSA ~43 Ų), makes it a suitable core for fragment-based library construction where both exit vectors require chemical exploration [5].

Hydrochloride Salt Form for Aqueous Assay Compatibility in Biochemical and Cellular Studies

CAS 5440-24-4 is specifically supplied as the hydrochloride salt (C₇H₁₆ClNO, MW 165.66, purity ≥95%), which offers superior aqueous solubility compared to the free base (CAS 40513-34-6) . For biochemical assays conducted in aqueous buffer systems — including enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) — the HCl salt form ensures complete dissolution without the need for organic co-solvents that may denature protein targets . Researchers should verify the salt form upon receipt and apply the correct molecular weight (165.66 g/mol for HCl salt vs. 129.20 g/mol for free base) when preparing stock solutions to avoid systematic concentration errors.

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